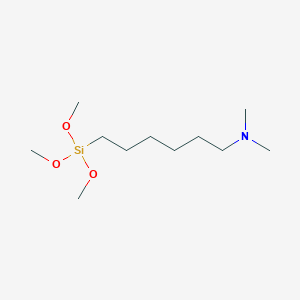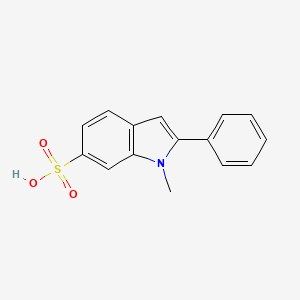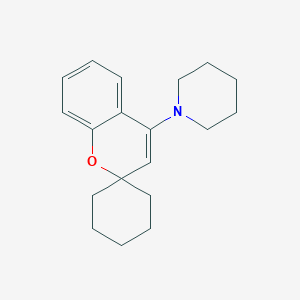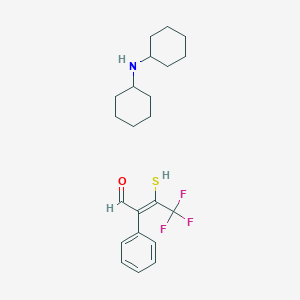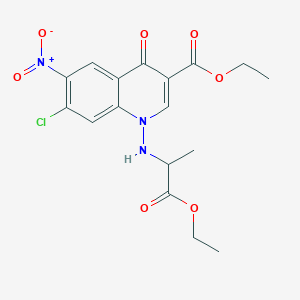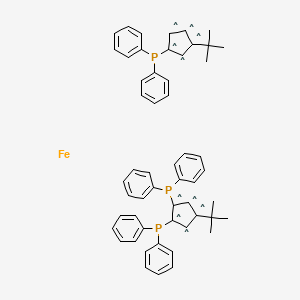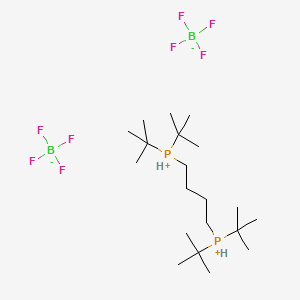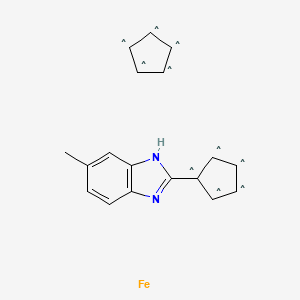
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate): is a chemical compound with the molecular formula C23H44B2F8P2. It is a phosphonium salt that is often used as a ligand in coordination chemistry and catalysis. The compound is known for its stability and ability to form complexes with various metals, making it valuable in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) can be synthesized through a multi-step process involving the reaction of dicyclopentylphosphine with 1,3-dibromopropane, followed by the addition of tetrafluoroboric acid. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) involves large-scale reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions: 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different phosphine derivatives.
Substitution: The phosphonium groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve the use of polar solvents and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts .
科学研究应用
Chemistry: 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis and material science .
Biology and Medicine: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes makes it useful in drug development and biochemical assays .
Industry: Industrially, the compound is employed in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various organic reactions enhances the efficiency and selectivity of these processes .
作用机制
The mechanism by which 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) exerts its effects involves the formation of stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions .
相似化合物的比较
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate): Similar in structure but with cyclohexyl groups instead of cyclopentyl groups.
1,3-Bis(diphenylphosphino)propane: Contains phenyl groups and is used in similar catalytic applications.
Uniqueness: 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) is unique due to its specific steric and electronic properties imparted by the cyclopentyl groups. These properties influence its reactivity and stability, making it suitable for specific catalytic and coordination chemistry applications .
属性
IUPAC Name |
dicyclopentyl(3-dicyclopentylphosphaniumylpropyl)phosphanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42P2.2BF4/c1-2-11-20(10-1)24(21-12-3-4-13-21)18-9-19-25(22-14-5-6-15-22)23-16-7-8-17-23;2*2-1(3,4)5/h20-23H,1-19H2;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXCKDVOEUDOSM-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(C1)[PH+](CCC[PH+](C2CCCC2)C3CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44B2F8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)
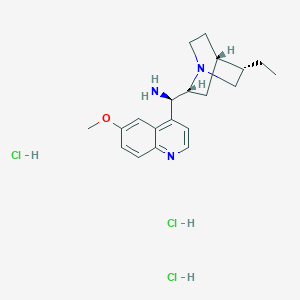
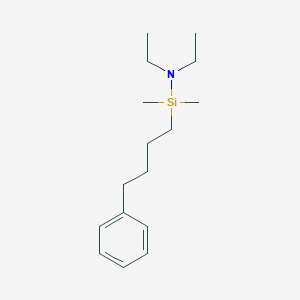
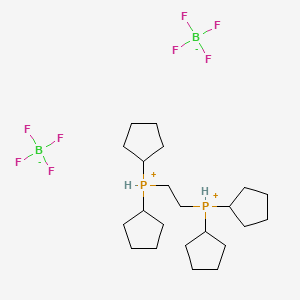

![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)
